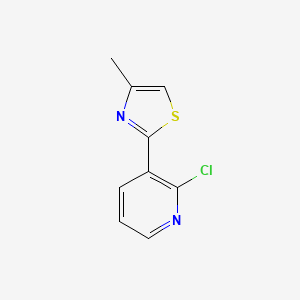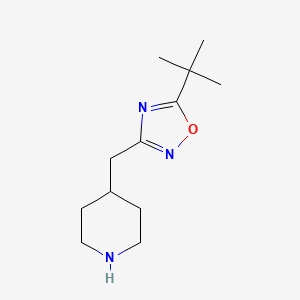
2-(2-Chloropyridin-3-yl)-4-methylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorpyridin-3-yl)-4-methylthiazol ist eine heterocyclische Verbindung, die einen Pyridinring aufweist, der an der 2-Position mit einem Chloratom substituiert ist, und einen Thiazolring mit einer Methylgruppe an der 4-Position.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-Chlorpyridin-3-yl)-4-methylthiazol beinhaltet typischerweise die Bildung des Thiazolrings, gefolgt von der Einführung der Chlorpyridinylgruppe. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Thioamide mit α-Halogenketonen unter basischen Bedingungen, um den Thiazolring zu bilden. Die Chlorpyridinylgruppe kann dann über eine nucleophile Substitutionsreaktion eingeführt werden.
Industrielle Produktionsmethoden
Die industrielle Produktion von 2-(2-Chlorpyridin-3-yl)-4-methylthiazol kann eine großtechnische Synthese unter Verwendung ähnlicher Methoden umfassen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Dies umfasst häufig die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren wie Kristallisation und Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2-Chlorpyridin-3-yl)-4-methylthiazol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um funktionelle Gruppen wie Hydroxyl- oder Carbonylgruppen einzuführen.
Reduktion: Reduktionsreaktionen können verwendet werden, um das Chloratom zu entfernen oder andere funktionelle Gruppen zu reduzieren.
Substitution: Das Chloratom am Pyridinring kann durch andere Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Als Reduktionsmittel werden oft Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) verwendet.
Substitution: Nucleophile Substitutionsreaktionen verwenden typischerweise Reagenzien wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) unter wasserfreien Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten oder carbonylhaltigen Derivaten führen, während Substitutionsreaktionen eine Vielzahl substituierter Pyridinderivate erzeugen können.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorpyridin-3-yl)-4-methylthiazol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Die Verbindung hat das Potenzial als bioaktives Molekül bei der Entwicklung von Pharmazeutika, insbesondere als antimikrobielle oder Antikrebsmittel.
Medizin: Es laufen Forschungen, um seine Wirksamkeit und seinen Wirkmechanismus in verschiedenen therapeutischen Bereichen zu untersuchen.
Industrie: Es kann bei der Entwicklung von fortschrittlichen Materialien eingesetzt werden, darunter Polymere und Farbstoffe.
Wirkmechanismus
Der Wirkmechanismus von 2-(2-Chlorpyridin-3-yl)-4-methylthiazol hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit biologischen Zielmolekülen wie Enzymen oder Rezeptoren interagieren, was zur Inhibition oder Aktivierung spezifischer Pfade führt. Die beteiligten molekularen Zielmoleküle und Pfade werden oft durch biochemische Assays und Computermodellierung identifiziert.
Wirkmechanismus
The mechanism of action of 2-(2-Chloropyridin-3-yl)-4-methylthiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are often identified through biochemical assays and computational modeling.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Chlorpyridin: Ein einfacherer Analog mit ähnlicher Reaktivität, aber ohne den Thiazolring.
4-Methylthiazol: Eine weitere verwandte Verbindung, der die Chlorpyridinylgruppe fehlt.
2-(2-Chlorpyridin-3-yl)-4-methylimidazol: Eine strukturell ähnliche Verbindung mit einem Imidazolring anstelle eines Thiazolrings.
Einzigartigkeit
2-(2-Chlorpyridin-3-yl)-4-methylthiazol ist einzigartig durch die Kombination der Chlorpyridinyl- und Methylthiazol-Einheiten, die besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
Molekularformel |
C9H7ClN2S |
|---|---|
Molekulargewicht |
210.68 g/mol |
IUPAC-Name |
2-(2-chloropyridin-3-yl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H7ClN2S/c1-6-5-13-9(12-6)7-3-2-4-11-8(7)10/h2-5H,1H3 |
InChI-Schlüssel |
VNBYWTQSGBMTPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)C2=C(N=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11786410.png)


![5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)
![tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11786441.png)

